molecular formula C26H23NO5 B2846953 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid CAS No. 2137734-29-1

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

Cat. No.: B2846953
CAS No.: 2137734-29-1
M. Wt: 429.472
InChI Key: PQBVBJALIFPZNH-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxy group, and an isoquinoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler compounds with fewer functional groups .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group for amino acids, facilitating peptide synthesis. The methoxy and isoquinoline carboxylic acid moieties can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the Fmoc group allows for its use in peptide synthesis, while the methoxy and isoquinoline carboxylic acid moieties provide additional sites for chemical modification and biological interaction .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-31-24-11-10-21(25(28)29)20-12-13-27(14-22(20)24)26(30)32-15-23-18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-11,23H,12-15H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBVBJALIFPZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CN(CCC2=C(C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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